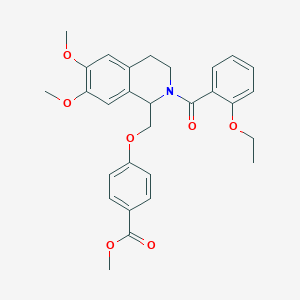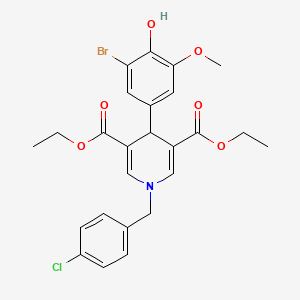
Diethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-DIETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple functional groups such as bromine, hydroxyl, methoxy, and chlorophenyl groups
准备方法
The synthesis of 3,5-DIETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves several steps, each requiring specific reaction conditions and reagents
Synthesis of the Dihydropyridine Core: The dihydropyridine core can be synthesized using the Hantzsch dihydropyridine synthesis method. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions.
Introduction of Substituents: The bromine, hydroxyl, methoxy, and chlorophenyl groups are introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The hydroxyl and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反应分析
3,5-DIETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions due to the presence of multiple functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the bromine and chlorophenyl groups to form corresponding hydrogenated products. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorophenyl positions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
科学研究应用
3,5-DIETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications due to its unique structure and reactivity.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Its structure suggests it may act as a calcium channel blocker, similar to other dihydropyridine derivatives, which are used to treat hypertension and other cardiovascular diseases.
Industry: In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3,5-DIETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways.
Calcium Channel Blockade: Similar to other dihydropyridine derivatives, this compound may act as a calcium channel blocker. It binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions into the cells. This leads to relaxation of smooth muscle cells, particularly in the cardiovascular system, resulting in vasodilation and reduced blood pressure.
Molecular Targets: The primary molecular targets of this compound are the L-type calcium channels. By blocking these channels, the compound can modulate various physiological processes, such as muscle contraction and neurotransmitter release.
相似化合物的比较
3,5-DIETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared with other similar compounds to highlight its uniqueness.
Nifedipine: Nifedipine is a well-known dihydropyridine calcium channel blocker used to treat hypertension
Amlodipine: Amlodipine is another dihydropyridine derivative used as a calcium channel blocker. The unique structure of 3,5-DIETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE, with its bromine, hydroxyl, and methoxy groups, distinguishes it from amlodipine and may result in different biological activities.
Felodipine: Felodipine is another compound in the dihydropyridine class. The structural differences between felodipine and 3,5-DIETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may lead to variations in their pharmacokinetic and pharmacodynamic profiles.
属性
分子式 |
C25H25BrClNO6 |
|---|---|
分子量 |
550.8 g/mol |
IUPAC 名称 |
diethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H25BrClNO6/c1-4-33-24(30)18-13-28(12-15-6-8-17(27)9-7-15)14-19(25(31)34-5-2)22(18)16-10-20(26)23(29)21(11-16)32-3/h6-11,13-14,22,29H,4-5,12H2,1-3H3 |
InChI 键 |
TTXDKXMKMNYQLR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C(=C2)Br)O)OC)C(=O)OCC)CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B11208996.png)
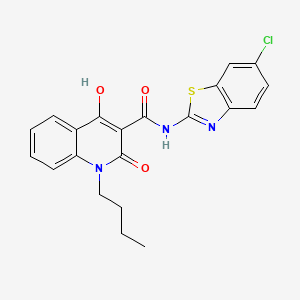

![1-(3-chloro-4-fluorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11209005.png)
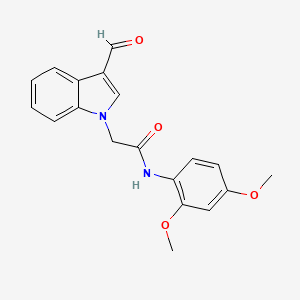
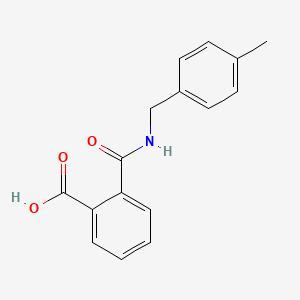
![prop-2-enyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11209043.png)
![5-(3-Methoxyphenyl)-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11209048.png)
![2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B11209050.png)
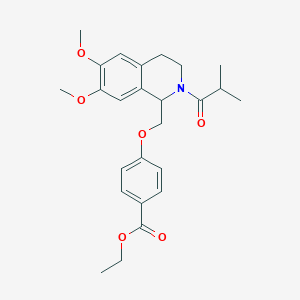
![1,4-Bis[2-chloro-5-(trifluoromethyl)phenyl]piperazine-2,5-dione](/img/structure/B11209064.png)
![N-(2,5-Dimethoxyphenyl)-2-methyl-5-[5-(piperidine-1-carbonyl)-1,2,4-oxadiazol-3-YL]benzene-1-sulfonamide](/img/structure/B11209066.png)
